2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid
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Overview
Description
2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid: This compound has two fluorine atoms instead of one, which may alter its chemical properties and reactivity.
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: This compound has a different substitution pattern on the pyridine ring, which can affect its chemical behavior and applications.
Uniqueness
2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-(3-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-3-2-4-10-7(5)6(9)8(11)12/h2-4,6H,1H3,(H,11,12) |
InChI Key |
DOACKDJHMATLMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(C(=O)O)F |
Origin of Product |
United States |
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